N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 1234850-84-0
Cat. No.: VC4842053
Molecular Formula: C14H21N3O4S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234850-84-0 |
|---|---|
| Molecular Formula | C14H21N3O4S |
| Molecular Weight | 327.4 |
| IUPAC Name | 1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H21N3O4S/c1-16-7-3-4-12(14(16)19)13(18)15-10-11-5-8-17(9-6-11)22(2,20)21/h3-4,7,11H,5-6,8-10H2,1-2H3,(H,15,18) |
| Standard InChI Key | YMDHLRNUURYDIZ-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Introduction
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that incorporates various functional groups, including a piperidine ring, a methanesulfonyl group, and a dihydropyridine moiety. This compound is of interest due to its potential pharmacological properties, which can be attributed to the presence of these diverse functional groups.
Synthesis and Preparation
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of a dihydropyridine derivative with a methanesulfonylpiperidine moiety. The exact synthesis route may vary depending on the starting materials and desired conditions. Generally, such compounds are prepared through multi-step reactions involving condensation and substitution reactions.
Biological Activity and Potential Applications
| Potential Biological Activities | Description |
|---|---|
| Antimicrobial Activity | Sulfonamides are known for their antimicrobial properties. |
| Anti-inflammatory Activity | Some dihydropyridine derivatives have shown anti-inflammatory effects. |
| Anticancer Activity | Certain compounds with similar structures have been investigated for anticancer properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume